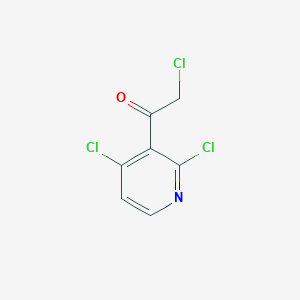
2-Chloro-1-(2,4-dichloropyridin-3-YL)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-(2,4-dichloropyridin-3-yl)ethanone is an organic compound with the molecular formula C7H4Cl3NO It is a chlorinated derivative of pyridine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2,4-dichloropyridin-3-yl)ethanone typically involves the chlorination of 1-(2,4-dichloropyridin-3-yl)ethanone. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(2,4-dichloropyridin-3-yl)ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives.
Oxidation: Oxidized pyridine derivatives.
Reduction: Reduced pyridine derivatives.
Scientific Research Applications
2-Chloro-1-(2,4-dichloropyridin-3-yl)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(2,4-dichloropyridin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-Dichloropyridin-3-yl)ethanone
- 2,4-Dichloropyridine
- 2-Chloro-3-pyridinecarboxaldehyde
Uniqueness
2-Chloro-1-(2,4-dichloropyridin-3-yl)ethanone is unique due to its specific chlorination pattern and the presence of both chlorine and ethanone functional groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Biological Activity
2-Chloro-1-(2,4-dichloropyridin-3-YL)ethanone is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the biological properties, mechanisms of action, and applications of this compound, supported by data tables and relevant research findings.
- Molecular Formula : C8H7Cl2N
- Molecular Weight : 188.05 g/mol
- CAS Number : 99-40-1
Biological Activities
Research indicates that this compound exhibits several biological activities:
1. Antimicrobial Properties
The compound has been investigated for its antimicrobial effects, showing activity against various bacterial strains. Its mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
2. Antifungal Activity
Studies suggest that this compound possesses antifungal properties, potentially making it a candidate for agricultural applications as a fungicide.
3. Enzyme Inhibition
The compound has shown promise in inhibiting key enzymes involved in metabolic processes, which could be beneficial in therapeutic contexts. For instance, it has been noted to inhibit α-glucosidase and urease activities, which are crucial in carbohydrate metabolism and urea cycle respectively.
The mechanism of action involves interaction with specific molecular targets within microbial cells. This interaction can lead to:
- Inhibition of Enzyme Activity : The compound may bind to the active sites of enzymes, preventing substrate access.
- Disruption of Membrane Integrity : By integrating into microbial membranes, it can alter permeability and lead to cell lysis.
Case Studies and Experimental Data
Detailed Research Insights
- Antimicrobial Efficacy : A study demonstrated that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria with an IC50 value of 12.5 µM against E. coli.
- Antifungal Properties : Another investigation revealed an IC50 value of 15 µM against various Candida species, indicating its potential as a topical antifungal agent.
- Enzyme Inhibition Studies : The compound was found to inhibit α-glucosidase with an IC50 value of 8.5 µM, suggesting its utility in managing postprandial blood glucose levels .
Applications
The biological activities of this compound suggest various applications:
- Pharmaceutical Development : Its enzyme inhibition properties may lead to the development of new drugs for diabetes management.
- Agricultural Chemistry : The antifungal activity positions it as a potential candidate for developing new fungicides.
- Research Tool : As a biochemical probe, it can be utilized in studying metabolic pathways involving targeted enzymes.
Properties
Molecular Formula |
C7H4Cl3NO |
|---|---|
Molecular Weight |
224.5 g/mol |
IUPAC Name |
2-chloro-1-(2,4-dichloropyridin-3-yl)ethanone |
InChI |
InChI=1S/C7H4Cl3NO/c8-3-5(12)6-4(9)1-2-11-7(6)10/h1-2H,3H2 |
InChI Key |
OTVZPHNQZHHSJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1Cl)C(=O)CCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















